molecular formula C21H26ClN3O4S B2849157 2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 904830-23-5

2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B2849157
CAS No.: 904830-23-5
M. Wt: 451.97
InChI Key: LSQKHYKLWAVACL-UHFFFAOYSA-N
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Description

This compound features a 4-chlorophenylacetamide core linked via a sulfonylethyl group to a piperazine ring substituted with a 4-methoxyphenyl moiety. The sulfonyl group may improve solubility and metabolic stability compared to non-sulfonylated analogs .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O4S/c1-29-20-8-6-19(7-9-20)24-11-13-25(14-12-24)30(27,28)15-10-23-21(26)16-17-2-4-18(22)5-3-17/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQKHYKLWAVACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article reviews its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure

The IUPAC name for this compound indicates a complex structure featuring a chlorophenyl group, a piperazine moiety, and an acetamide functional group. The structural formula can be represented as follows:

  • Chemical Formula : C_{22}H_{26}ClN_{3}O_{3}S
  • Molecular Weight : 445.97 g/mol

Biological Activity Overview

This compound exhibits several biological activities, primarily through its interaction with neurotransmitter receptors and potential anti-cancer properties. Key areas of focus include:

  • Dopamine Receptor Affinity : Similar compounds have shown high affinity for dopamine D4 receptors, with some derivatives exhibiting IC50 values as low as 0.057 nM, indicating potent activity against these targets .
  • Anticancer Potential : Piperazine derivatives have been studied for their anticancer properties, with some showing significant cytotoxic effects against various cancer cell lines .

The biological activity of this compound is believed to stem from its ability to modulate neurotransmitter systems and inhibit specific enzymes. This can lead to:

  • Dopaminergic Modulation : By acting on dopamine receptors, the compound may influence pathways involved in mood regulation and psychotic disorders.
  • Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Dopamine D4 Receptor Binding

A study involving a series of piperazine derivatives demonstrated that modifications to the piperazine ring significantly affected binding affinity to dopamine D4 receptors. The compound showed promising results, suggesting that structural variations can enhance receptor selectivity and potency .

CompoundIC50 (nM)Selectivity Ratio (D4/D2)
Compound A0.057>10,000
Compound B7.8500

Case Study 2: Anticancer Activity

Research indicated that derivatives of this class exhibited cytotoxic effects against human cancer cell lines. For instance, one study reported IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cells .

Cell LineIC50 (μM)
HCT-116 (Colon)6.2
T47D (Breast)27.3

Synthesis Methods

The synthesis of this compound typically involves several steps including:

  • Formation of the Piperazine Ring : Starting from an appropriate amine precursor.
  • Sulfonylation : Introducing the sulfonyl group using sulfonyl chloride reagents.
  • Acetylation : Finalizing the structure by acetylating the amine.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares structural motifs with several piperazine-acetamide derivatives, differing primarily in substituents on the piperazine ring, acetamide linkage, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Piperazine Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features/Activity
Target Compound 4-(4-Methoxyphenyl) 2-(4-Chlorophenyl)-sulfonylethyl ~495 (estimated) Not reported Sulfonyl group, methoxyphenyl
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (, Comp 13) 4-(4-Methoxyphenyl) Thiazol-2-yl 422.54 289–290 Thiazole ring; MMP inhibition
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (, Comp 14) 4-(4-Chlorophenyl) Thiazol-2-yl 426.96 282–283 Chlorophenyl; similar acetamide core
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () 4-(Tosyl) 4-Fluorophenyl ~447 (estimated) Not reported Tosyl group; fluorophenyl
2-[4-((2-Chlorophenyl)methyl)piperazin-1-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide () 4-(2-Chlorobenzyl) Schiff base-linked dimethoxyphenyl ~529 (estimated) Not reported Schiff base; dichlorophenyl

Key Observations

Schiff base-containing analogs () introduce additional hydrogen-bonding capabilities, which could influence pharmacokinetics .

Acetamide Modifications :

  • Replacement of the thiazol-2-yl group () with a sulfonylethyl chain in the target compound introduces a polar sulfonyl moiety, likely improving aqueous solubility but reducing membrane permeability compared to thiazole derivatives .

Biological Activity :

  • Thiazole-containing analogs () demonstrated matrix metalloproteinase (MMP) inhibitory activity , suggesting the target compound’s sulfonyl group may alter substrate specificity or potency .
  • Tosyl-substituted piperazines () are often explored for CNS targets due to their balanced solubility and bioavailability .

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods in , involving nucleophilic substitution (e.g., coupling of chloracetamide with piperazine intermediates) and sulfonylation steps .
  • Structure-Activity Relationships (SAR) :
    • The 4-methoxyphenyl group may confer metabolic resistance to oxidative degradation compared to electron-withdrawing substituents like 4-chlorophenyl .
    • The sulfonylethyl linker could reduce off-target interactions compared to bulkier groups (e.g., thiazole or Schiff bases) .

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